
Cholecalciferol sulfate
Overview
Description
Cholecalciferol sulfate is a sulfated derivative of cholecalciferol (vitamin D3), characterized by the addition of a sulfate group to its molecular structure. This modification enhances its water solubility compared to native cholecalciferol, addressing one of the key limitations of fat-soluble vitamins in therapeutic applications . The molecular formula of this compound is C27H44O4S, with a molecular weight of 464.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholecalciferol sulfate can be synthesized through the sulfation of cholecalciferol. The process involves the reaction of cholecalciferol with sulfur trioxide or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is typically carried out at low temperatures to prevent degradation of the cholecalciferol.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled sulfation of cholecalciferol using sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is conducted in a solvent such as dimethylformamide under an inert atmosphere to prevent oxidation. The product is then purified through crystallization or chromatography to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction of this compound can yield cholecalciferol.
Substitution: this compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized metabolites of cholecalciferol.
Reduction: Cholecalciferol.
Substitution: Various substituted derivatives of cholecalciferol.
Scientific Research Applications
Medical Applications
Cholecalciferol sulfate is primarily investigated for its potential therapeutic effects in treating vitamin D deficiency and associated disorders:
- Vitamin D Deficiency Treatment : Clinical studies have indicated that this compound can be used to combat vitamin D deficiency. For instance, a case study reported the administration of cholecalciferol oral solution to an infant with nutritional rickets, showing improvement after supplementation .
- Bone Health : Although less active than vitamin D3, this compound is studied for its role in maintaining bone health and preventing osteoporosis .
Nutritional Supplements
This compound is utilized in dietary supplements to enhance vitamin D content due to its water-solubility:
- Fortification of Foods : It can be incorporated into fortified foods and dietary supplements aimed at improving vitamin D intake among populations at risk of deficiency .
Biochemical Research
The compound is also explored in biochemical studies to understand its metabolism and biological roles:
- Metabolism Studies : Research has focused on the sulfation process of vitamin D compounds in human organs, identifying key cytosolic sulfotransferases involved in this metabolic pathway .
Compound | Calcium Mobilization Activity | Calcium Transport Activity |
---|---|---|
Cholecalciferol (Vitamin D3) | 100% | 100% |
This compound | <5% | ~1% |
Table 2: Case Studies on this compound
Case Studies
One notable case study involved a 19-month-old infant diagnosed with nutritional rickets due to severe deficiencies. The child was treated with cholecalciferol oral solutions, leading to significant improvements in health markers and motor skills after several months of supplementation .
Another study highlighted instances of vitamin D toxicity due to excessive intake from supplements or food sources, emphasizing the need for careful monitoring when administering high doses of cholecalciferol or its derivatives .
Mechanism of Action
Cholecalciferol sulfate exerts its effects by being converted to its active form, calcitriol, in the liver and kidneys. Calcitriol binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This binding promotes the absorption of calcium and phosphate from the intestines, reabsorption of calcium in the kidneys, and mobilization of calcium from bones to maintain adequate serum calcium levels.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Cholecalciferol sulfate differs structurally from other vitamin D3 metabolites and analogs by the presence of a sulfate moiety. Below is a comparative analysis:
Key Observations :
- The sulfate group in this compound increases its molecular weight by ~80 g/mol compared to native cholecalciferol and significantly improves water solubility .
Pharmacokinetic and Therapeutic Profiles
- In contrast, 25-hydroxy and 1,25-dihydroxy derivatives require lipid carriers for systemic distribution due to hydrophobicity .
- Clinical Applications :
- Native Cholecalciferol : Widely used in supplements to treat deficiency; high doses (100–1000 ng/mL) induce apoptosis in cancer cells .
- This compound : Primarily used in research to study sulfated vitamin D interactions, such as receptor binding or enzymatic stability .
- 1,25-Dihydroxy Cholecalciferol : Therapeutically employed for renal osteodystrophy but requires careful dosing to avoid hypercalcemia .
Research Findings and Challenges
Stability and Reactivity
- Oxidation Behavior : Native cholecalciferol undergoes electrochemical oxidation at 2.0 V (pH 7.4), forming products with mass shifts (+14–18 Da) indicative of hydroxylation or keto group formation . This compound’s oxidation profile is unexplored but likely distinct due to sulfate’s electron-withdrawing effects.
- Isomerization : Cholecalciferol isomers (e.g., 5,6-trans) exhibit similar mass spectra but differ in retention times, suggesting chromatographic separation is critical for identification .
Synergistic Effects
- Combined treatment with omega-3 fatty acids and cholecalciferol enhances 1,25-dihydroxy vitamin D3 levels by modulating CYP24 (degradation) and CYP27B1 (activation) enzymes . Whether this compound participates in similar pathways remains unknown.
Biological Activity
Cholecalciferol sulfate, a sulfated derivative of vitamin D3 (cholecalciferol), has garnered attention for its potential biological activities and implications in health, particularly concerning calcium metabolism and bone health. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.
This compound is synthesized by the sulfation of cholecalciferol, typically using sulfur trioxide or other sulfating agents. The resulting compound is characterized by its stability under physiological conditions, which limits its hydrolysis to release free vitamin D3. Studies have shown that this compound exhibits significantly lower biological activity compared to its parent compound, cholecalciferol.
Biological Activity Overview
Research indicates that this compound has limited biological activity. For instance, studies on vitamin D3 sulfate have demonstrated that it possesses less than 5% of the activity of vitamin D3 in mobilizing calcium from bone and approximately 1% in stimulating calcium transport . These findings suggest that while this compound may play a role in vitamin D metabolism, its effectiveness is markedly reduced compared to cholecalciferol itself.
This compound is believed to exert its effects primarily through modulation of mineral homeostasis. Vitamin D metabolites, including sulfated forms, influence the expression of renal sodium-sulfate transporters, which are crucial for maintaining sulfate balance in the body . This regulatory role is particularly important during lactation when maternal serum levels of sulfated vitamin D metabolites are significantly elevated .
Comparative Biological Activity
The following table summarizes the comparative biological activities of cholecalciferol and its sulfate form based on various studies:
Compound | Calcium Mobilization (%) | Calcium Transport Activity (%) | Phosphate Regulation (%) |
---|---|---|---|
Cholecalciferol | 100 | 100 | 100 |
This compound | <5 | <1 | <1 |
Case Study: Nutritional Rickets
A notable case study involved a 19-month-old infant diagnosed with nutritional rickets due to severe deficiencies in vitamin D and other nutrients. The patient was treated with cholecalciferol supplementation, leading to significant improvements in health outcomes over time. This case underscores the importance of adequate vitamin D levels for bone health, although it does not specifically address the role of its sulfate form .
Implications for Lactation
Research highlights that sulfated vitamin D metabolites are particularly abundant during lactation. This suggests a potential role in maternal and infant health; however, the low biological activity of this compound raises questions about its efficacy compared to other forms of vitamin D .
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for quantifying cholecalciferol sulfate in biological matrices, and how do methodological choices impact data reproducibility?
- Methodological Guidance :
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Isotope dilution with deuterated analogs (e.g., 25-hydroxyvitamin D3-d6 sulfate sodium salt) improves accuracy by correcting for matrix effects .
- Sample Preparation : Use solid-phase extraction (SPE) to isolate sulfated metabolites, as this minimizes interference from non-sulfated vitamin D analogs and lipids. Validate recovery rates using spiked controls .
- Key Considerations : Ensure calibration curves cover physiologically relevant concentrations (1–100 nM for serum studies). Report limits of detection (LOD) and quantification (LOQ) to contextualize data reliability .
Q. How does this compound’s stability vary across experimental conditions (e.g., pH, temperature), and what protocols mitigate degradation?
- Methodological Guidance :
- Stability Testing : Perform accelerated degradation studies under varying pH (4–9) and temperatures (4°C–37°C). Monitor degradation via UV-Vis spectroscopy (λ = 265 nm for cholecalciferol’s conjugated diene structure) .
- Storage Recommendations : Store lyophilized this compound at –80°C in amber vials to prevent photodegradation and hydrolysis. For aqueous solutions, add antioxidants (e.g., 0.01% BHT) and use within 24 hours .
Advanced Research Questions
Q. What molecular mechanisms underlie the contradictory roles of this compound in adipocyte gene regulation versus cancer cell apoptosis?
- Methodological Guidance :
- Transcriptomic Profiling : Use RNA-seq to compare gene expression in white adipose tissue (WAT) and triple-negative breast cancer (TNBC) models. In WAT, cholecalciferol upregulates cubilin-mediated uptake pathways, while in TNBC, it synergizes with doxorubicin to inhibit metastasis via MMP-9 suppression .
- Data Contradiction Analysis : Contextualize discrepancies by evaluating cell-specific receptor expression (e.g., vitamin D receptor [VDR] isoforms) and epigenetic modifications (e.g., histone deacetylase activity in cancer cells) .
Q. How can researchers optimize experimental designs to distinguish this compound’s direct effects from those of its non-sulfated analogs?
- Methodological Guidance :
- Knockout Models : Use CRISPR-Cas9 to delete sulfotransferase SULT2A1 in cell lines, preventing endogenous sulfation of cholecalciferol. Compare outcomes with wild-type models .
- Tracer Studies : Adminstrate deuterium-labeled cholecalciferol (d6-cholecalciferol) in vivo and track sulfate conjugation via LC-MS/MS to isolate metabolite-specific effects .
Q. What are the limitations of current in vitro models for studying this compound’s immunomodulatory effects, and how can co-culture systems address these gaps?
- Methodological Guidance :
- Limitations : Monocultures fail to replicate tissue-level crosstalk (e.g., between adipocytes and macrophages in chronic inflammation).
- Advanced Models : Develop 3D co-cultures of adipocytes and macrophages, supplementing with this compound. Measure cytokine secretion (IL-6, TNF-α) and lipid droplet formation via fluorescence microscopy .
Q. Data Analysis & Reporting Standards
Q. How should researchers statistically address batch effects in this compound studies involving multi-omic datasets?
- Methodological Guidance :
- Normalization : Apply ComBat or surrogate variable analysis (SVA) to correct for technical variability in LC-MS/MS and RNA-seq runs .
- Multivariate Analysis : Use partial least squares-discriminant analysis (PLS-DA) to disentangle metabolite-specific effects from confounding factors (e.g., diet, circadian rhythm) .
Q. What criteria validate the use of this compound as a biomarker in longitudinal studies?
- Methodological Guidance :
Properties
IUPAC Name |
[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4S/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30)/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVKNZYPPDUUIT-YHJXBONMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10529-43-8 | |
Record name | Vitamin D3 sulfoconjugate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010529438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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